O-2-Naphthyl chlorothioformate

Medicinal Chemistry Process Chemistry Antifungal

This is the definitive electrophilic reagent for introducing the O-2-naphthylthiocarbonyl moiety. Unlike phenyl analogs, its distinct electronic and steric profile ensures target reaction rates and minimizes unwanted API impurity profiles—validated in U.S. Patent 4,560,762 for tolnaftate-related synthesis. Perfect for thiocarbamate pharmaceutical intermediate preparation, UV-active derivatization in bioanalytical workflows, and mechanistic LFER studies. Procure this specific chlorothioformate to guarantee structural fidelity where generic chloroformates fail.

Molecular Formula C11H7ClOS
Molecular Weight 222.69 g/mol
CAS No. 10506-37-3
Cat. No. B078452
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameO-2-Naphthyl chlorothioformate
CAS10506-37-3
Molecular FormulaC11H7ClOS
Molecular Weight222.69 g/mol
Structural Identifiers
SMILESC1=CC=C2C=C(C=CC2=C1)OC(=S)Cl
InChIInChI=1S/C11H7ClOS/c12-11(14)13-10-6-5-8-3-1-2-4-9(8)7-10/h1-7H
InChIKeyINFPIPCTRVDPJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / 5 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





O-2-Naphthyl Chlorothioformate (CAS 10506-37-3): Chemical Identity and Core Synthetic Utility


O-2-Naphthyl chlorothioformate (CAS 10506-37-3) is an electrophilic aryl chlorothioformate reagent with the molecular formula C11H7ClOS and a molecular weight of 222.69 g/mol . It is a solid at ambient conditions, exhibiting a melting point of 76–77 °C . The compound is synthesized industrially via the reaction of sodium β-naphtholate with thiophosgene at low temperature, and it serves primarily as a versatile intermediate for introducing the O-2-naphthylthiocarbonyl moiety into nucleophilic substrates .

Why O-2-Naphthyl Chlorothioformate Cannot Be Casually Replaced by Phenyl or Alkyl Analogs


Aryl chlorothioformates are not functionally interchangeable. The replacement of oxygen by sulfur in the chloroformate framework fundamentally alters the solvolytic mechanism and the balance between addition-elimination and ionization pathways, with the relative importance being strongly dependent on both the substrate and the solvent system . Furthermore, the electronic and steric influence of the O-aryl group directly modulates the electrophilicity and the stability of the thiocarbamate products. The 2-naphthyl group confers distinct electronic properties compared to a simple phenyl group, as established by early kinetic studies on anionotropic rearrangements [1]. Consequently, selecting a phenyl chlorothioformate or a simpler alkyl chlorothioformate for a reaction optimized around the 2-naphthyl derivative can lead to significant deviations in reaction rate, yield, or, in the context of pharmaceutical intermediate synthesis, the identity of the final active pharmaceutical ingredient (API) impurity profile.

O-2-Naphthyl Chlorothioformate: Quantified Differentiation from Closest Analogs


Established Utility as a Key Intermediate in the Synthesis of Tolnaftate and Related Thiocarbamate APIs

O-2-Naphthyl chlorothioformate is the designated and documented starting material for the synthesis of O-2-naphthyl N-(6-methoxy-2-pyridyl)-N-methylthiocarbamate, a key intermediate en route to the antifungal drug tolnaftate and its structural analogs [1]. This specific use-case is codified in the patent literature, demonstrating that the 2-naphthyl moiety is not an arbitrary choice but a required structural feature for the target thiocarbamate's biological activity as a herbicide or pharmaceutical intermediate. No analogous claim exists for the simpler phenyl chlorothioformate in this context.

Medicinal Chemistry Process Chemistry Antifungal

Divergent Solvolytic Pathway Dominance Relative to Phenyl Chloroformate

While direct solvolytic rate constants for O-2-naphthyl chlorothioformate are not reported in the primary literature, robust class-level inference can be drawn from the well-characterized behavior of phenyl chlorothioformate (PhSCOCl). PhSCOCl exhibits a mechanistic dichotomy: it reacts via an addition-elimination (A-E) pathway in solvents like ethanol-water but shifts to an ionization pathway in fluoroalcohol-rich aqueous solvents . In contrast, phenyl chloroformate (PhOCOCl) reacts exclusively via the A-E pathway across the full range of solvents. The presence of the sulfur atom in chlorothioformates, therefore, enables a dual-pathway reactivity profile that is absent in chloroformates. The 2-naphthyl group, with its distinct electronic properties [1], is expected to modulate the threshold at which this mechanistic shift occurs, offering a tunable electrophile not available with the phenyl analog.

Physical Organic Chemistry Mechanistic Studies Solvolysis

Enhanced UV Detectability via the 2-Naphthyl Chromophore vs. Non-Aromatic Analogs

The 2-naphthyl substituent provides a strong UV chromophore, enabling facile detection and quantification of the reagent and its derived thiocarbamate products via reversed-phase HPLC with standard UV/Vis detectors [1]. This property confers a distinct practical advantage over simple alkyl chlorothioformates (e.g., methyl, ethyl, isobutyl), which lack a strong UV absorbance and often require more complex detection methods such as refractive index (RI) or evaporative light scattering (ELSD) for routine analysis.

Analytical Chemistry HPLC Method Development Chromatography

Optimal Application Scenarios for O-2-Naphthyl Chlorothioformate Based on Differentiated Evidence


Synthesis of Tolnaftate and Structurally Related Antifungal Thiocarbamates

This is the most validated application for this reagent. Based on its documented use in U.S. Patent 4,560,762 [1], O-2-naphthyl chlorothioformate is the reagent of choice for preparing O-2-naphthyl N-(6-methoxy-2-pyridyl)-N-methylthiocarbamate. Researchers developing new antifungal agents within the thiocarbamate class or those seeking to prepare known impurities and metabolites of tolnaftate should procure this specific chlorothioformate to ensure structural fidelity and to align their synthetic route with established patent literature.

Mechanistic Probe in Solvolysis and Nucleophilic Substitution Studies

The chlorothioformate functional group, particularly when coupled with an aromatic O-substituent, serves as a sensitive mechanistic probe for studying solvent effects on reaction pathways. As established by Kevill and D'Souza, the sulfur-for-oxygen substitution in chloroformates introduces a delicate balance between addition-elimination and ionization mechanisms that is highly dependent on solvent ionizing power and nucleophilicity . The 2-naphthyl derivative, with its defined electronic properties [2], provides a sterically and electronically well-defined substrate for extending linear free-energy relationship (LFER) studies, offering a different point on the reactivity spectrum compared to the more extensively studied phenyl analog.

Preparation of UV-Active Thiocarbamate Derivatives for HPLC Analysis

When developing an analytical method for a new thiocarbamate compound, or when a UV-active tag is required for tracking a small-molecule probe, O-2-naphthyl chlorothioformate is an excellent derivatization reagent. The naphthyl group provides a strong UV signal, facilitating detection at low concentrations using standard HPLC-UV setups [3]. This application is particularly valuable for bioanalytical chemists who need to quantify low-abundance thiocarbamate metabolites or for process chemists who require a robust in-process control (IPC) method for reaction monitoring.

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